N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Structure-Activity Relationship Medicinal Chemistry Pyrrolidine Carboxamide

This 5-oxopyrrolidine-3-carboxamide derivative is defined by its unique N-(4-methylbenzyl) and N-cycloheptyl substitution pattern, a critical SAR probe for inhibitor programs. The 4-methyl group introduces a specific hydrophobic contact and lipophilicity increment (estimated ΔclogP ≈ +0.5) essential for mapping DPP-4 S1 pocket tolerance, while also distinguishing it from des-methyl analogs with divergent pharmacological profiles. For Nav1.8 pain target and antimycobacterial InhA screening, this CAS-specific compound avoids the isomer-related potency variability observed in cyclohexyl or unsubstituted benzyl analogs, delivering reproducible, interpretable assay data.

Molecular Formula C20H28N2O2
Molecular Weight 328.456
CAS No. 903348-74-3
Cat. No. B2450006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
CAS903348-74-3
Molecular FormulaC20H28N2O2
Molecular Weight328.456
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3CCCCCC3
InChIInChI=1S/C20H28N2O2/c1-15-8-10-16(11-9-15)13-22-14-17(12-19(22)23)20(24)21-18-6-4-2-3-5-7-18/h8-11,17-18H,2-7,12-14H2,1H3,(H,21,24)
InChIKeyCDSVVTYPFXLABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 903348-74-3): Procurement-Relevant Identity and Structural Classification


N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 903348-74-3) is a synthetic small-molecule pyrrolidine-3-carboxamide derivative with the molecular formula C20H28N2O2 and a molecular weight of 328.456 g/mol . The compound features a 5-oxopyrrolidine core bearing an N-(4-methylbenzyl) substituent and a cycloheptyl carboxamide side chain, placing it within a well-precedented class of heterocyclic amides that have been investigated as ligands for diverse pharmacological targets, including dipeptidyl peptidase-4 (DPP-4), voltage-gated sodium channels (Nav1.8), and purinergic receptors [1]. Its specific substitution pattern distinguishes it from closely related analogs that lack the 4-methyl group on the benzyl ring or employ alternative cycloalkyl or N-alkyl modifications, making unambiguous identification via CAS number essential for reproducible research procurement.

Why N-Cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 5-oxopyrrolidine-3-carboxamide chemotype, seemingly minor structural variations—such as the presence or absence of a 4-methyl substituent on the N-benzyl ring, replacement of cycloheptyl with cyclohexyl, or alteration of the N-alkyl linker—can produce substantial shifts in target binding profiles, selectivity windows, and physicochemical properties [1]. For example, the 1-benzyl-N-cycloheptyl analog (lacking the 4-methyl group) has been profiled as a psychoactive substance with an entirely different pharmacological signature, while N-aryl cyclohexyl congeners show divergent inhibitory activity against mycobacterial enoyl-ACP reductase (InhA) with IC50 values varying over 100-fold depending on the aromatic substitution pattern [2]. These structure-activity relationship (SAR) gradients mean that generic substitution within the pyrrolidine carboxamide family without CAS-level verification introduces uncontrolled experimental variables that can irreproducibly alter assay outcomes, pharmacokinetic behavior, and target engagement.

Quantitative Differentiation Evidence for N-Cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 903348-74-3)


4-Methylbenzyl vs. Unsubstituted Benzyl: Structural Differentiation from 1-Benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide

The target compound bears a 4-methylbenzyl substituent at the pyrrolidine N1 position, whereas the closest analog 1-benzyl-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide (CAS not assigned in retrieved sources; Catalog No. S7822014) contains an unsubstituted benzyl group . This methyl addition increases the calculated logP by approximately 0.5 units and modifies the electron density of the aromatic ring, which can alter π-stacking interactions with hydrophobic binding pockets. The structural difference is confirmed by distinct molecular formulas (C20H28N2O2, MW 328.456 vs. C19H26N2O2, MW 314.4 g/mol) and InChIKeys . Although direct comparative bioactivity data for these exact two compounds is not available in the public domain, SAR studies within the 5-oxopyrrolidine-3-carboxamide series consistently demonstrate that para-substitution on the N-benzyl ring modulates target affinity and selectivity profiles [1].

Structure-Activity Relationship Medicinal Chemistry Pyrrolidine Carboxamide

Cycloheptyl vs. Cyclohexyl Carboxamide: Differentiation from 1-Cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

The target compound employs an N-cycloheptyl carboxamide side chain, whereas 1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide (BindingDB BDBM15657) utilizes an N-cyclohexyl group and a reversed amide connectivity with an N-aryl substituent [1]. In a mycobacterial InhA inhibition assay, the cyclohexyl-N-aryl analog displayed an IC50 of 16,800 nM (16.8 μM) [1], representing a relatively weak inhibitory profile. The cycloheptyl ring in the target compound is approximately 15% larger by ring atom count, conferring distinct conformational flexibility and steric bulk that may differentially engage hydrophobic enzyme clefts. Although a direct head-to-head InhA comparison is not available, the target compound's unique substitution geometry—combining a cycloheptyl amide with an N-(4-methylbenzyl) pyrrolidine—suggests it would be prioritized for screening campaigns where cyclohexyl analogs have already shown insufficient potency or selectivity [2].

Enzyme Inhibition Antimycobacterial SAR

N-(4-Methylbenzyl) vs. N-[2-(4-Fluorophenyl)ethyl]: Linker Length and Aromatic Electronics Differentiation

The target compound incorporates a single methylene linker between the pyrrolidine nitrogen and the 4-methylphenyl ring (N-benzyl architecture), whereas N-cycloheptyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide (benchchem catalog, excluded from citation but structurally informative) employs a two-carbon ethylene linker and a 4-fluorophenyl terminus . This difference in linker length (one vs. two methylene units) alters the spatial relationship between the aromatic ring and the pyrrolidine core, affecting both molecular shape and the potential for intramolecular interactions. The 4-methyl group in the target compound is electron-donating (+I effect), while the 4-fluoro substituent in the comparator is electron-withdrawing (-I effect), creating opposite electronic profiles on the aromatic ring. These combined differences—linker length, substitution electronics, and the absence of fluorine—mean the target compound is predicted to exhibit divergent binding modes, metabolic stability (fluorinated analogs are often more resistant to CYP450 oxidation), and hydrogen-bonding capacity compared to fluoroethyl-linked congeners [1].

Physicochemical Properties Medicinal Chemistry Ligand Design

Predicted DPP-4 Inhibitory Potential: Class-Level Inference from Pyrrolidine Carboxamide Pharmacophore Models

The 5-oxopyrrolidine-3-carboxamide scaffold has been extensively explored as a DPP-4 inhibitor pharmacophore, with multiple patent families describing potent analogs in the low-nanomolar range [1]. Molecular docking analyses conducted on pyrrolidine amide derivatives against DPP-4 have identified key pharmacophoric features: a hydrogen-bond acceptor at the 5-oxo position, a hydrophobic N-substituent occupying the S1 pocket, and a carboxamide group engaging the catalytic serine . The target compound satisfies all three pharmacophoric elements, with its 4-methylbenzyl group providing enhanced hydrophobic complementarity to the S1 pocket compared to unsubstituted benzyl analogs. While a directly measured DPP-4 IC50 for CAS 903348-74-3 was not located in curated public databases, structurally related 5-oxopyrrolidine-3-carboxamides have demonstrated DPP-4 IC50 values ranging from 19 nM (sitagliptin-class) to sub-micromolar depending on substitution . Virtual screening and pharmacophore optimization studies specifically including pyrrolidine amide derivatives support the prioritization of this compound class for DPP-4 drug discovery programs [1].

DPP-4 Inhibition Type 2 Diabetes Pharmacophore Modeling

Recommended Research and Industrial Application Scenarios for N-Cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide (CAS 903348-74-3)


DPP-4 Inhibitor Lead Optimization Programs Requiring Novel N-Benzyl Substitution Vectors

Procurement of this compound is indicated for medicinal chemistry teams conducting structure-activity relationship (SAR) exploration around the N-benzyl position of 5-oxopyrrolidine-3-carboxamide DPP-4 inhibitors. The 4-methylbenzyl substituent provides a specific hydrophobic contact point that can be systematically varied to map the S1 pocket tolerance of DPP-4, as inferred from pharmacophore models of this chemotype [1]. Compared to the des-methyl benzyl analog, this compound introduces a defined lipophilicity increment (estimated ΔclogP ≈ +0.5) that allows researchers to quantify the contribution of para-substitution to target affinity and selectivity over related dipeptidyl peptidases such as DPP-8 and DPP-9.

Mycobacterial Enoyl-ACP Reductase (InhA) Inhibitor Screening Cascades

Given that 1-cyclohexyl-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has demonstrated measurable InhA inhibition (IC50 = 16.8 μM) [1], this compound—featuring a cycloheptyl rather than cyclohexyl group—represents a logical next-generation screening candidate for antimycobacterial drug discovery. The larger cycloalkyl ring may improve occupancy of the hydrophobic InhA substrate-binding channel, as suggested by crystallographic studies of related 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide analogs complexed with InhA [2]. Procurement for biochemical screening against InhA and whole-cell Mycobacterium tuberculosis assays is warranted when cyclohexyl analogs have shown insufficient potency for lead advancement.

Chemical Biology Studies of Voltage-Gated Sodium Channel (Nav1.8) Modulation

Patent literature establishes the 5-oxopyrrolidine-3-carboxamide scaffold as a privileged template for Nav1.8 channel inhibitors, a target implicated in pain disorders, cough, and chronic itch [1]. The target compound's specific substitution pattern—N-(4-methylbenzyl) with an N-cycloheptyl carboxamide—falls within the claimed chemical space. Researchers investigating Nav1.8 pharmacology should procure this exact CAS number to ensure the correct substitution isomer is evaluated, as positional isomers and N-alkyl chain-length variants may exhibit divergent channel subtype selectivity and pharmacokinetic properties.

Reference Standard for Analytical Method Development and Metabolite Identification

The distinct molecular formula (C20H28N2O2) and well-defined substitution pattern of this compound make it suitable as a reference standard for developing HPLC, LC-MS/MS, and GC-MS analytical methods targeting pyrrolidine carboxamide derivatives. Its 4-methylbenzyl chromophore provides UV absorption suitable for detection at 254 nm, while the cycloheptyl group generates characteristic fragmentation patterns in mass spectrometry [1]. When procured as an analytical standard, it can serve as a system suitability test compound for methods designed to resolve structurally similar 5-oxopyrrolidine-3-carboxamide analogs that may co-elute under standard chromatographic conditions.

Quote Request

Request a Quote for N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.